Methyl 8-bromoquinoline-4-carboxylate

Description

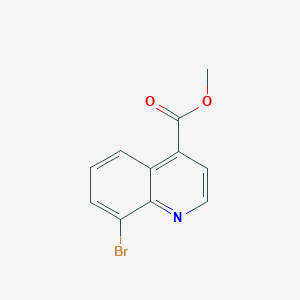

Methyl 8-bromoquinoline-4-carboxylate (CAS: 220844-78-0) is a brominated quinoline derivative with the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 248.15 g/mol . It belongs to a class of heterocyclic compounds widely studied for their applications in medicinal chemistry, material science, and organic synthesis. The compound features a bromine atom at the 8-position of the quinoline ring and a methyl ester group at the 4-position. Its structural uniqueness lies in the electronic effects imparted by bromine (electron-withdrawing) and the ester group, which influence reactivity, solubility, and intermolecular interactions.

Structure

2D Structure

Properties

IUPAC Name |

methyl 8-bromoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-5-6-13-10-7(8)3-2-4-9(10)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAWKGBOMKKIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708284 | |

| Record name | Methyl 8-bromoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-78-0 | |

| Record name | 4-Quinolinecarboxylic acid, 8-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220844-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-bromoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Quinoline derivatives, to which methyl 8-bromoquinoline-4-carboxylate belongs, are known to interact with a variety of biological targets.

Mode of Action

Quinoline derivatives are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways, depending on their specific structures and targets.

Pharmacokinetics

The compound’s molecular weight (26609 g/mol) and its structure suggest that it may have suitable properties for bioavailability.

Biological Activity

Methyl 8-bromoquinoline-4-carboxylate, an organic compound with the molecular formula C₁₁H₈BrNO₂, is a member of the quinoline derivatives known for their diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are recognized for their varied biological activities such as antibacterial , antifungal , and anticancer properties. The presence of a bromine atom at the 8-position and a carboxylate group at the 4-position contributes to its unique reactivity and biological interactions.

The specific mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various biomolecules due to its structural features. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could significantly affect the pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing that this compound can inhibit growth at concentrations lower than those required for standard drugs .

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against different cancer cell lines, including:

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| HeLa | 5–19 | More potent |

| MCF-7 | 7–49 | More potent |

| A549 | 10–30 | More potent |

| A2780 | 10–38 | More potent |

These results suggest that this compound may be a viable candidate for further development as an anticancer agent .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other quinoline derivatives. A comparative analysis highlights differences in biological activity and chemical properties:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| Methyl 7-bromoquinoline-4-carboxylate | 0.96 | Different bromine positioning affects reactivity |

| Methyl 6-bromoquinoline-4-carboxylate | 0.88 | Exhibits antibacterial properties |

| Methyl 5-bromoquinoline-8-carboxylate | 0.84 | Potential antifungal activity |

This table illustrates how variations in bromine positioning and substituents can influence biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Antimicrobial Activity : In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones comparable to standard treatments .

- Cytotoxicity Assays : Another research effort involved cytotoxicity assays against various cancer cell lines, where the compound exhibited selective toxicity towards cancer cells over normal fibroblasts .

- Drug Interaction Studies : Investigations into its role as a cytochrome P450 inhibitor suggest potential implications in drug interactions and metabolism, warranting further exploration in pharmacological contexts .

Scientific Research Applications

Medicinal Chemistry

MBQC has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound has been investigated for its biological activities, particularly in the context of infectious diseases and cancer treatment.

- Antimicrobial Activity : Research indicates that MBQC exhibits antibacterial and antifungal properties. These activities are attributed to its ability to interact with bacterial membranes and inhibit essential metabolic processes.

- Anticancer Properties : Quinoline derivatives, including MBQC, have shown promise as anticancer agents. Preliminary studies suggest that MBQC may induce apoptosis in cancer cells through mechanisms that remain to be fully elucidated.

- Cytochrome P450 Inhibition : MBQC has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs, making it relevant for drug formulation and development.

Material Science

In material science, MBQC is utilized as a precursor in the synthesis of various functional materials.

- Dyes and Pigments : Compounds derived from MBQC can serve as dyes in various applications due to their stable chemical structure and vibrant colors. The synthesis of derivatives that maintain the quinoline framework allows for the development of new dyes with specific properties .

- Organic Electronics : The unique electronic properties of MBQC make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for these applications.

Biochemistry

MBQC plays a role in biochemistry as an organic buffer and reagent in various biochemical assays.

- Peptide Synthesis : The compound is employed in peptide synthesis due to its high yielding properties when used with coupling agents like HBTU. This application is critical in the development of peptide-based therapeutics .

- Enzyme Interaction Studies : Studies involving MBQC have revealed its potential as a substrate for various enzymes, particularly those involved in drug metabolism pathways. This aspect is significant for understanding drug interactions and optimizing therapeutic regimens.

Case Study 1: Anticancer Activity Assessment

A study was conducted to evaluate the anticancer effects of MBQC on human cancer cell lines. The results indicated that MBQC significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Further mechanistic studies are required to elucidate the pathways involved.

Case Study 2: Cytochrome P450 Interaction

Research focused on the interaction between MBQC and cytochrome P450 enzymes demonstrated that MBQC acts as a competitive inhibitor, affecting the metabolism of commonly prescribed drugs. This finding highlights the importance of considering MBQC's effects during drug development processes.

Comparison with Similar Compounds

Structural Analogues: Bromine Position and Ester Variations

The properties of brominated quinoline carboxylates are highly sensitive to the position of substituents. Key analogues include:

*Estimated based on ethyl ester’s increased hydrophobicity compared to methyl.

†Calculated from molecular formula C₂₄H₂₀N₂O₂ .

Key Findings :

- Bromine Position: Shifting bromine from the 8- to 6- or 7-position alters electronic distribution, affecting reactivity in cross-coupling reactions.

- Ester Group : Replacing the methyl ester with bulkier groups (e.g., ethyl or m-tolyl) increases molecular weight and lipophilicity (higher XLogP3), which could enhance membrane permeability in biological systems .

Physicochemical Properties

- Solubility: Methyl esters generally exhibit higher aqueous solubility compared to ethyl or aryl esters due to reduced hydrophobicity. For instance, this compound (XLogP3 = 2.8) is less lipophilic than ethyl 4-bromoquinoline-6-carboxylate (XLogP3 ≈ 3.1) .

- Thermal Stability: Quinoline carboxylates with bromine at the 8-position show higher thermal stability than those with bromine at the 4-position, as observed in differential scanning calorimetry (DSC) studies of related compounds .

Preparation Methods

Synthesis of 8-Bromoquinoline-4-Carboxylic Acid

The key intermediate, 8-bromoquinoline-4-carboxylic acid, can be synthesized via multi-step processes starting from suitable precursors such as bromo-substituted isatins or quinoline derivatives.

- Starting Material: 6-bromoisatin or related bromo-substituted precursors.

- Step 1: Condensation with pyruvic acid under alkaline conditions to form bromoquinoline-2,4-dicarboxylic acid derivatives.

- Step 2: Decarboxylation or selective hydrolysis to yield 8-bromoquinoline-4-carboxylic acid.

- Step 3: Purification by acidification and filtration to isolate the acid intermediate.

Note: Although this example is adapted from a similar quinoline derivative preparation (7-bromoquinoline-4-carboxylic acid), analogous conditions apply for the 8-bromo isomer with appropriate positional selectivity.

Esterification to this compound

The carboxylic acid intermediate is converted to the methyl ester using classical esterification methods:

- Reagents: Methanol and thionyl chloride (SOCl2) or sulfuric acid as a catalyst.

- Conditions: The acid is suspended or partially dissolved in methanol; thionyl chloride is added dropwise to form the acid chloride intermediate in situ, followed by refluxing overnight.

- Workup: After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed with sodium bicarbonate solution to neutralize residual acid, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

This method ensures high conversion efficiency and purity of the methyl ester.

Alternative Bromination and Esterification Routes

Direct Bromination of Quinoline-4-Carboxylate Esters

- Starting Material: Methyl quinoline-4-carboxylate.

- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS).

- Catalysts: Lewis acids such as iron(III) chloride or aluminum chloride.

- Solvents: Typically inert solvents like chloroform or dichloromethane.

- Outcome: Selective bromination at the 8-position on the quinoline ring, followed by purification to isolate this compound.

This route is industrially relevant due to its straightforwardness but requires careful control of reaction conditions to avoid polybromination or side reactions.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Reflux Duration: Extended reflux times (overnight or longer) with periodic addition of thionyl chloride improve esterification completeness without significant decomposition.

- Purification: Extraction with ethyl acetate and washing with sodium bicarbonate solution effectively remove acidic impurities and residual reagents.

- Bromination Selectivity: Use of NBS under mild Lewis acid catalysis favors monobromination at the 8-position, minimizing side products.

- Industrial Scale-Up: Continuous flow reactors and chromatographic purification are recommended to enhance yield and purity for large-scale production.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 8-bromoquinoline-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via bromination of quinoline precursors followed by esterification. Key steps include:

- Condensation of 4-carboxyquinoline derivatives with brominated reagents (e.g., 1-phthalimido-bromo-alkane) under controlled temperatures (60–80°C) and catalytic conditions (e.g., DMF).

- Esterification using methanol in the presence of acid catalysts. Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF) and reaction time to achieve yields >75%. Purification via silica gel chromatography with ethyl acetate/hexane gradients ensures >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR (¹H/¹³C): Assign signals for the bromine-substituted quinoline ring (e.g., deshielded protons at δ 8.5–9.0 ppm) and methyl ester (δ 3.9–4.1 ppm).

- X-ray crystallography: Resolves spatial arrangement; SHELX programs refine atomic coordinates and thermal parameters .

- Mass spectrometry (ESI/MS): Confirms molecular weight (M.Wt ~270.1 g/mol) and fragmentation patterns .

Q. How should solubility challenges be addressed during in vitro assays?

- Use polar aprotic solvents (e.g., DMSO) for stock solutions (10 mM).

- For aqueous dilution, maintain concentrations <0.1% DMSO to avoid cytotoxicity. Stability tests (HPLC) under assay conditions (e.g., pH 7.4, 37°C) are critical .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

- Use SHELXL for small-molecule refinement: Adjust weighting schemes and restraint parameters to handle thermal motion discrepancies.

- Validate with ORTEP-3 for graphical visualization of electron density maps and bond geometry .

- Cross-check with DFT-calculated bond lengths/angles to identify systematic errors .

Q. What strategies mitigate contradictions in biological activity data during SAR studies?

- Perform dose-response assays across multiple cell lines to account for variability in target binding.

- Compare with analogs (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) to isolate substituent effects.

- Use molecular docking to correlate activity with electronic properties (e.g., bromine’s steric vs. electronic contributions) .

Q. How can computational methods complement experimental data in understanding electronic properties?

- DFT calculations: Predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity.

- Molecular dynamics (MD): Simulate solvation effects on conformation.

- Validate with experimental UV-Vis and cyclic voltammetry data to confirm charge-transfer behavior .

Q. What purification techniques are critical for isolating high-purity batches post-synthesis?

- Recrystallization: Use ethanol/water mixtures to exploit temperature-dependent solubility.

- HPLC (reverse-phase): Achieve >99% purity for biological assays. Monitor for residual solvents (GC-MS) .

Q. How do researchers handle challenges in crystallizing this compound for X-ray studies?

- Optimize solvent evaporation rates (e.g., slow diffusion of hexane into acetone).

- Use SHELXD for phase determination in case of twinned crystals.

- For poor diffraction, employ synchrotron radiation to enhance resolution .

Methodological Best Practices

Q. How should compound numbering and notation be standardized in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.